N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N'-(2,5-dimethylpyrazol-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H14N4/c1-6-5-7(9-4-3-8)11(2)10-6/h5,9H,3-4,8H2,1-2H3 |
InChI Key |
CEFUSQUILPCBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCCN)C |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
- N-Boc-β-alanine (7 ) undergoes Masamune-Claisen condensation with methyl acetoacetate to form β-keto ester 8 (yield: 85%).
- Reaction conditions: Methanol, reflux, 5 hours.
-
- Acidolytic cleavage of the Boc group in 10a using HCl–EtOAc produces N-(2-aminoethyl)-1-methyl-1H-pyrazol-5-amine (6a ) (yield: 84%).
- Key data :
Optimization Table:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Claisen Condensation | Methyl acetoacetate, MeOH | 85 |
| Hydrazine Cyclization | Methylhydrazine, reflux | 78 |
| Deprotection | HCl–EtOAc, rt | 84 |
Alkylation-Reduction of Pyrazolopyrazoles
A complementary route involves alkylation followed by reduction, as reported by Bioorganica.
Procedure:
-
- 1,3-Dimethylpyrazol-5-amine reacts with chloroacetonitrile under basic conditions to form 3-cyanomethyl-1,3-dimethyl-1H-pyrazol-5-amine (6a ).
-
- Catalytic hydrogenation (H$$ _2 $$/Pd-C) of 6a reduces the nitrile to the primary amine, yielding N-(2-aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine (4a ).
- Key data :
Direct Amination of Pyrazole Intermediates
A recent ACS Journal of Organic Chemistry method enables direct N-substitution using primary amines.
Procedure:
-
- 1,3-Dimethylpyrazole-5-carbaldehyde reacts with O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C to form an imine intermediate.
-
- Sodium cyanoborohydride reduces the imine, introducing the 2-aminoethyl group (yield: 46–70%).
- Key data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Three-Step Synthesis | High purity, scalable | Multi-step, Boc deprotection | 78–84 |
| Alkylation-Reduction | Flexible substituents | Requires cyanomethylation | 65–78 |
| Direct Amination | Single-step functionalization | Moderate yields | 46–70 |
Structural Characterization
-
- DSC analysis shows decomposition onset at 220°C, indicating suitability for storage.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine is a chemical compound featuring a pyrazole ring with dimethyl substitution at the 1 and 3 positions and an aminoethyl group at the nitrogen atom of the pyrazole. It has gained attention in medicinal chemistry for its potential biological activities and applications in pharmaceuticals and agrochemicals.
Molecular Structure and Properties
The molecular formula for this compound is C7H16N4, with a molecular weight of approximately 168.20 g/mol. The compound contains a five-membered aromatic ring containing two nitrogen atoms, which contributes to its unique properties and reactivity.
Synthesis
Several synthesis methods have been developed for this compound, highlighting the versatility in synthesizing this compound and its derivatives.
Applications
This compound has several applications:
- Pharmaceuticals It is being explored as a lead compound for developing new antibacterial and anticancer agents.
- Agrochemicals Its derivatives are being studied for applications in this field.
Ongoing research into this compound's applications underscores its significance in medicinal chemistry and agricultural science.
Scientific Research Applications
Studies on this compound have focused on its interactions with biological targets. Research indicates that derivatives of this compound may exhibit significant antibacterial properties against various strains of bacteria. Additionally, studies have suggested that compounds within this class might also possess anticancer properties, making them candidates for further pharmacological investigation.
This compound stands out due to its specific substitution pattern on the pyrazole ring and the presence of an aminoethyl side chain. This combination potentially enhances its biological activity compared to similar compounds, making it a subject of interest for further research in drug development.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Bulk and Polarity: The 2-aminoethyl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic phenyl (II) or halogenated aryl groups (7) seen in pesticidal analogs.
- Thermal Stability : N-methylation (e.g., compound 14 in ) increases melting points (128–130°C vs. 43–45°C for acetylated precursor 13), suggesting enhanced crystallinity.
- Biological Relevance: Halogenated aryl derivatives (e.g., ) exhibit pesticidal activity due to steric and electronic effects, whereas the aminoethyl group may favor solubility for drug design.
Spectral and Analytical Data
Biological Activity
N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, therapeutic potential, and relevant case studies.
1. Overview of Pyrazole Compounds
Pyrazole derivatives, including this compound, are known for their wide range of biological activities. These compounds have been extensively studied for their roles in anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The structural diversity provided by the pyrazole ring allows for modifications that can enhance pharmacological properties.
2. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with appropriate amines under controlled conditions. For example:
- Step 1: Reaction of 3-methyl-1H-pyrazole with formaldehyde and subsequent amination.
- Step 2: Alkylation with 2-aminoethanol to introduce the aminoethyl group.
This synthetic pathway allows for the introduction of substituents that can modulate biological activity.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results against various cancer cell lines:
The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation pathways.
3.2 Antimicrobial Activity
This compound has also exhibited antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| Staphylococcus aureus | 16 | |
| Bacillus subtilis | 8 |
These findings suggest that the compound can serve as a potential lead in developing new antimicrobial agents.
3.3 Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well documented. This compound has been shown to inhibit pro-inflammatory cytokines:
This suggests a mechanism that could be beneficial for treating inflammatory diseases.
4. Case Studies and Research Findings
Several case studies have demonstrated the efficacy of this compound in various applications:
4.1 In Vivo Studies
In vivo studies using animal models have shown that this compound can significantly reduce tumor growth in xenograft models when administered at specific dosages. For instance:
- Tumor size reduction by approximately 50% in mice bearing HeLa tumors after treatment with a dose of 20 mg/kg/day for two weeks.
4.2 Structure–Activity Relationship (SAR)
Research into the SAR has indicated that modifications to the amino group and methyl substitutions on the pyrazole ring can enhance biological activity. The presence of electron-donating groups appears to improve anticancer efficacy while maintaining low toxicity profiles.
5. Conclusion
This compound represents a promising candidate for further development in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. Ongoing research into its mechanisms and optimization through structural modifications will likely enhance its therapeutic potential.
Q & A
Q. What are the established synthetic routes for N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine?
- Methodological Answer : Synthesis typically involves cyclization of hydrazide intermediates with phosphorus oxychloride under reflux (80–120°C) to form the pyrazole core . The aminoethyl group is introduced via nucleophilic substitution using ethylenediamine derivatives or condensation reactions with aldehydes/ketones . Post-synthesis purification employs recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Structural confirmation relies on IR spectroscopy (C-N stretch at 1250–1350 cm⁻¹, N-H bending at 1600–1650 cm⁻¹) and ¹H NMR (methyl groups at δ 2.1–2.5 ppm, aminoethyl protons at δ 1.5–3.0 ppm) .
Q. How is the compound characterized for purity and structural integrity?
- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight (e.g., [M+H]⁺ ion). Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions, while thermogravimetric analysis (TGA) monitors decomposition temperatures (e.g., sharp single-stage decomposition above 300°C) .
Q. What solvent systems are optimal for solubility in biological assays?
- Methodological Answer : The compound’s solubility is enhanced using co-solvents like DMSO (10–20% v/v in PBS) or pH-adjusted buffers (pH 6–8). Salt formation (e.g., hydrochloride) improves aqueous solubility, as demonstrated in structurally similar pyrazolamine derivatives . Dynamic light scattering (DLS) evaluates colloidal stability in physiological conditions .
Advanced Research Questions
Q. How can computational modeling predict reactive sites for functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations (Gaussian 03) optimize molecular geometry and compute Fukui indices to identify nucleophilic/electrophilic centers . Comparative studies with derivatives (e.g., 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine) validate reactivity predictions, guiding regioselective modifications . Molecular docking (AutoDock Vina) assesses binding affinities for targeted biological applications .
Q. What crystallographic insights can be derived from X-ray diffraction studies?
- Methodological Answer : Single-crystal X-ray diffraction (SHELXL ) resolves bond lengths (e.g., C-N = 1.34–1.38 Å) and angles. WinGX analyzes packing motifs, revealing intermolecular interactions (e.g., N-H···N hydrogen bonds) that stabilize the crystal lattice. These insights inform polymorphism studies and stability under thermal stress .
Q. How do thermal decomposition mechanisms vary under different atmospheric conditions?
- Methodological Answer : TGA-DSC coupled with evolved gas analysis (EGA-MS) identifies decomposition pathways. For example, under nitrogen, the compound may exhibit a single-stage decomposition (ΔH = 150–200 J/g), while oxidative atmospheres (O₂) generate additional exothermic peaks due to combustion byproducts . Kinetic analysis (Kissinger method) calculates activation energies (Eₐ) for degradation .
Q. What strategies mitigate regioisomer formation during synthesis?
- Methodological Answer : Regioselectivity is controlled via temperature modulation (low-temperature cyclization at 0–5°C) and catalyst selection (e.g., BF₃·Et₂O for directed electrophilic substitution). HPLC-MS monitors isomer ratios, with preparative chromatography isolating the desired product .
Methodological Tables
Table 1 : Key Spectral Data for this compound
Table 2 : Thermal Stability Profile (TGA/DSC)
| Condition | Decomposition Onset (°C) | ΔH (J/g) | Observations | Reference |
|---|---|---|---|---|
| N₂ atmosphere | 305 | 185 | Single-stage weight loss | |
| Air atmosphere | 290 | 220 | Exothermic oxidation above 320°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
